molecular formula C12HF9N2O B160660 2-Hydroxynonafluoroazobenzene CAS No. 129520-55-4

2-Hydroxynonafluoroazobenzene

Cat. No. B160660
M. Wt: 360.13 g/mol
InChI Key: XEWJTNYWTHONIA-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxynonafluoroazobenzene is a synthetic compound that has been used in scientific research for several years. It is a fluorescent molecule that has been used extensively in biological and chemical applications. The compound is highly versatile and has been used in various research fields, including photochemistry, biochemistry, and material science.

Mechanism Of Action

The mechanism of action of 2-Hydroxynonafluoroazobenzene involves the isomerization of the azo group. The compound can be switched between a trans and cis isomer using light. The trans isomer is non-fluorescent, while the cis isomer is highly fluorescent. The switching process involves the absorption of light by the azo group, which leads to a change in the molecular structure of the compound.

Biochemical And Physiological Effects

2-Hydroxynonafluoroazobenzene has no known biochemical or physiological effects. The compound is not toxic and has been shown to be biocompatible. The compound has been used in various biological applications without any adverse effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Hydroxynonafluoroazobenzene is its high fluorescence quantum yield. The compound is highly fluorescent, which makes it an excellent probe for biological and chemical applications. The compound also has a high photo-stability, which allows for long-term imaging experiments. However, one of the limitations of the compound is its sensitivity to pH and temperature. The compound can undergo a pH-dependent fluorescence quenching, which can affect its use in certain applications.

Future Directions

The future directions for 2-Hydroxynonafluoroazobenzene include the development of new photoswitchable molecules with improved properties. The compound can be modified to enhance its fluorescence quantum yield, photo-stability, and sensitivity to pH and temperature. The compound can also be used in the development of new sensors and molecular switches for biological and chemical applications. Additionally, the compound can be used in the development of new materials with unique fluorescent properties.
Conclusion
In conclusion, 2-Hydroxynonafluoroazobenzene is a highly versatile compound that has been used extensively in scientific research. The compound has been used in various research fields, including photochemistry, biochemistry, and material science. The compound's ability to switch between a non-fluorescent and fluorescent state using light has made it an excellent probe for biological and chemical applications. The compound's high fluorescence quantum yield and photo-stability make it an ideal candidate for long-term imaging experiments. The future directions for 2-Hydroxynonafluoroazobenzene include the development of new photoswitchable molecules with improved properties and the development of new materials with unique fluorescent properties.

Synthesis Methods

The synthesis of 2-Hydroxynonafluoroazobenzene involves the reaction of 4-nitrobenzenediazonium tetrafluoroborate with 1,1,2,2-tetrafluoroethene. The reaction produces a yellow-orange powder that is highly fluorescent. The compound can be purified through column chromatography or recrystallization. The yield of the synthesis process is typically around 70-80%.

Scientific Research Applications

2-Hydroxynonafluoroazobenzene has been used in various scientific research applications. In photochemistry, the compound has been used as a photoswitchable fluorescent probe. The compound can be switched between a non-fluorescent and fluorescent state using light. This property has been used in the development of molecular switches and sensors. In biochemistry, the compound has been used as a fluorescent label for proteins and nucleic acids. The compound has also been used in material science for the development of fluorescent polymers and nanoparticles.

properties

CAS RN

129520-55-4

Product Name

2-Hydroxynonafluoroazobenzene

Molecular Formula

C12HF9N2O

Molecular Weight

360.13 g/mol

IUPAC Name

2,3,4,5-tetrafluoro-6-[(2,3,4,5,6-pentafluorophenyl)diazenyl]phenol

InChI

InChI=1S/C12HF9N2O/c13-1-2(14)6(18)10(7(19)3(1)15)22-23-11-8(20)4(16)5(17)9(21)12(11)24/h24H

InChI Key

XEWJTNYWTHONIA-FOKLQQMPSA-N

Isomeric SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N/N=C/2\C(=C(C(=C(C2=O)F)F)F)F

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F

synonyms

2-HNFAB
2-hydroxynonafluoroazobenzene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.